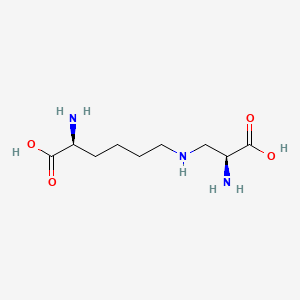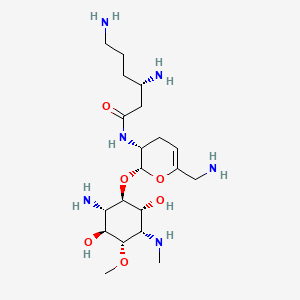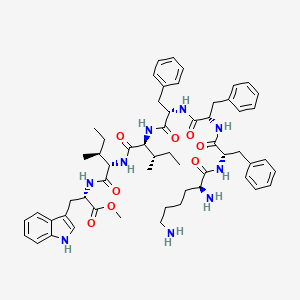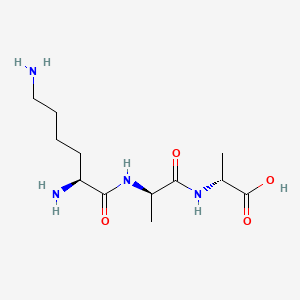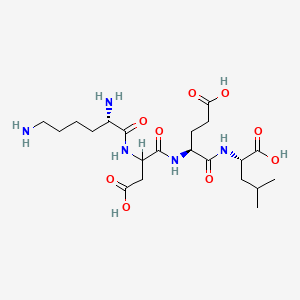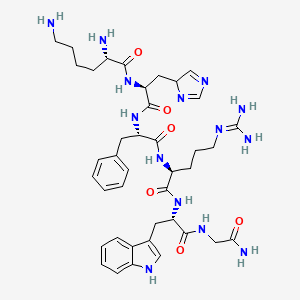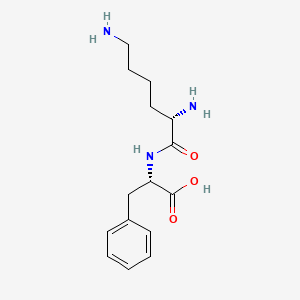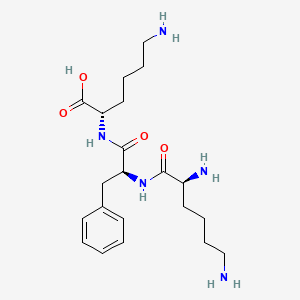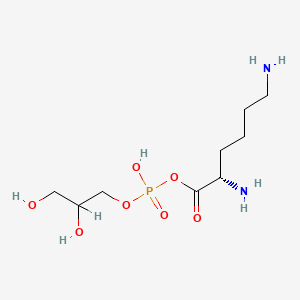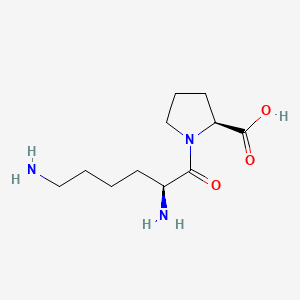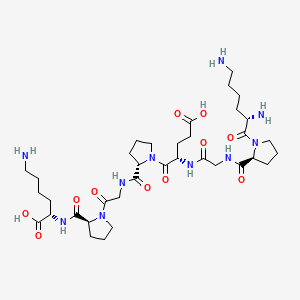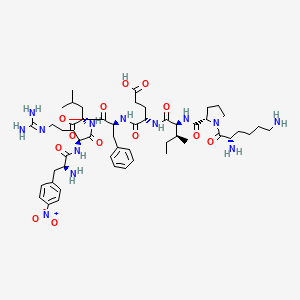
N-(3-ethoxyphenyl)-2-iodoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxyphenyl)-2-iodoacetamide: is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol. It is a bioactive chemical known for its applications in various scientific fields.
Méthodes De Préparation
The synthesis of N-(3-ethoxyphenyl)-2-iodoacetamide typically involves the reaction of m-Phenetidine with iodoacetic acid or its derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-(3-ethoxyphenyl)-2-iodoacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield m-Phenetidine and iodoacetic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(3-ethoxyphenyl)-2-iodoacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the iodoacetyl group into various molecules.
Biology: The compound is used in biochemical studies to modify proteins and peptides, aiding in the study of protein structure and function.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of N-(3-ethoxyphenyl)-2-iodoacetamide involves the interaction of the iodoacetyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
N-(3-ethoxyphenyl)-2-iodoacetamide can be compared with other similar compounds such as:
m-Phenetidine: The parent compound without the iodoacetyl group.
p-Phenetidine: A positional isomer with the ethoxy group in the para position.
N-(Bromoacetyl)-m-Phenetidine: A similar compound with a bromoacetyl group instead of an iodoacetyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodoacetyl group, which can participate in unique chemical reactions and interactions compared to its analogs .
Propriétés
Numéro CAS |
17641-14-4 |
|---|---|
Formule moléculaire |
C10H12INO2 |
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
N-(3-ethoxyphenyl)-2-iodoacetamide |
InChI |
InChI=1S/C10H12INO2/c1-2-14-9-5-3-4-8(6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
Clé InChI |
CBJNNMBPADWFDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)CI |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)CI |
Apparence |
Solid powder |
Key on ui other cas no. |
17641-14-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-Acetophenetidide, 2-iodo- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


